molecular formula C23H26BrN3O3 B11315626 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11315626
M. Wt: 472.4 g/mol
InChI Key: LOWGUJLAQGCWFP-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step may involve bromination reactions or coupling reactions using brominated intermediates.

    Attachment of the furan and piperidine moieties: These steps often involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperidine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological assays: The compound may be tested for its activity against various biological targets, such as enzymes or receptors.

Medicine

    Drug development: The compound may be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. This can involve binding to active sites, altering protein conformation, or affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the bromophenyl group, for example, may confer unique properties compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C23H26BrN3O3

Molecular Weight

472.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H26BrN3O3/c1-15-9-11-27(12-10-15)20(21-8-3-16(2)29-21)14-25-23(28)19-13-22(30-26-19)17-4-6-18(24)7-5-17/h3-8,13,15,20H,9-12,14H2,1-2H3,(H,25,28)

InChI Key

LOWGUJLAQGCWFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(O4)C

Origin of Product

United States

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